Sodium (R)-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate
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Overview
Description
Tetradecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt is a complex organic compound with the molecular formula C20H40NaO9P. This compound is known for its unique structure, which includes a tetradecanoic acid backbone esterified with a phosphonooxy group and a hydroxypropyl group. It is primarily used in biochemical research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt typically involves the esterification of tetradecanoic acid with (2R)-2-hydroxy-3-(phosphonooxy)propyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity. The esterification process can be followed by purification steps such as recrystallization or chromatography to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated control systems are often employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt undergoes various chemical reactions, including:
Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed
Scientific Research Applications
Tetradecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetradecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in lipid metabolism, influencing various biochemical processes. Its phosphonooxy group can mimic phosphate groups in biological systems, allowing it to interact with proteins and enzymes that recognize phosphorylated substrates .
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt: Similar structure but with a longer carbon chain.
Dodecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt: Similar structure but with a shorter carbon chain.
Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt: Similar structure but with an even longer carbon chain.
Uniqueness
Tetradecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its balance between hydrophobic and hydrophilic regions makes it particularly useful in applications requiring amphiphilic compounds .
Biological Activity
Sodium (R)-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate is a phospholipid compound that exhibits significant biological activity due to its amphiphilic nature. This article explores its synthesis, mechanisms of action, biological applications, and relevant research findings.
Overview
This compound is synthesized through the esterification of glycerol with tetradecanoic acid followed by phosphorylation. The resulting compound serves as a model phospholipid for studying membrane dynamics and lipid-protein interactions in biological systems.
Synthesis
The synthesis process involves the following key steps:
- Esterification : Glycerol reacts with tetradecanoic acid in the presence of a catalyst (e.g., sulfuric acid) to form 2,3-bis(tetradecanoyloxy)propyl alcohol.
- Phosphorylation : The alcohol is treated with a phosphorylating agent to introduce the phosphate group.
- Neutralization : The final product is neutralized with sodium hydroxide to yield this compound.
The biological activity of this compound is primarily attributed to its ability to integrate into lipid bilayers, impacting membrane fluidity and permeability. Key mechanisms include:
- Interaction with Membrane Proteins : It modulates the activity of membrane proteins and enzymes, influencing cellular processes such as proliferation and apoptosis.
- Signaling Pathways : The phosphate group acts as a substrate for kinases and phosphatases, playing a role in various signaling pathways.
Biological Applications
This compound has several notable applications in biological research and medicine:
- Model for Membrane Studies : Used extensively in studies of cell membrane structure and function.
- Drug Delivery Systems : Its ability to form liposomes makes it suitable for encapsulating hydrophobic drugs, enhancing their bioavailability.
- Surfactant Properties : Employed in formulations for personal care products due to its emulsifying properties.
Case Studies
-
Cell Membrane Dynamics :
- A study demonstrated that this compound influences the fluidity of lipid bilayers, affecting the lateral mobility of membrane proteins. This was assessed using fluorescence recovery after photobleaching (FRAP) techniques, revealing significant alterations in membrane dynamics upon incorporation of the compound.
-
Drug Delivery Efficacy :
- Research indicated that liposomes composed of this phospholipid effectively encapsulate and release hydrophobic drugs in a controlled manner. In vitro studies showed improved drug solubility and cellular uptake compared to conventional delivery systems.
-
Signaling Pathway Modulation :
- Investigations into its role in cellular signaling revealed that it activates specific kinases involved in cell survival pathways, suggesting potential therapeutic applications in cancer treatment.
Comparative Analysis
The following table compares this compound with similar compounds regarding their structural properties and biological activities:
Compound Name | Fatty Acid Chain Length | Biological Activity | Applications |
---|---|---|---|
This compound | Tetradecanoic acid | Modulates membrane dynamics; enhances drug delivery | Drug delivery systems; surfactants |
Sodium (R)-2,3-bis(dodecanoyloxy)propyl phosphate | Dodecanoic acid | Lower membrane integration efficacy | Limited applications |
Sodium (R)-2,3-bis(octadecanoyloxy)propyl phosphate | Octadecanoic acid | Higher viscosity; less fluidity | Cosmetic formulations |
Properties
Molecular Formula |
C17H33Na2O7P |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
disodium;[(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C17H35O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(19)23-14-16(18)15-24-25(20,21)22;;/h16,18H,2-15H2,1H3,(H2,20,21,22);;/q;2*+1/p-2/t16-;;/m1../s1 |
InChI Key |
ZTCOHIDBBFZAPC-GGMCWBHBSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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